molecular formula C50H54N7O8P B12390495 2'-O-Propargyl A(Bz)-3'-phosphoramidite

2'-O-Propargyl A(Bz)-3'-phosphoramidite

Cat. No.: B12390495
M. Wt: 912.0 g/mol
InChI Key: ZNKFQCJEZKZIPC-YSHWXYEMSA-N
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Description

2’-O-Propargyl A(Bz)-3’-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its ability to introduce functional groups into nucleic acids, enabling various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Propargyl A(Bz)-3’-phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups, followed by the introduction of the propargyl group at the 2’-position. The benzoyl (Bz) group is used to protect the amino group of adenosine. The final step involves the attachment of the phosphoramidite group at the 3’-position. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of 2’-O-Propargyl A(Bz)-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and yield. The compound is typically stored under anhydrous conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2’-O-Propargyl A(Bz)-3’-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2’-O-Propargyl A(Bz)-3’-phosphoramidite involves the incorporation of the modified nucleoside into oligonucleotides during synthesis. The propargyl group allows for subsequent chemical modifications, such as click chemistry, enabling the attachment of various functional groups. This modification can enhance the stability, binding affinity, and specificity of the oligonucleotides .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H54N7O8P

Molecular Weight

912.0 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1

InChI Key

ZNKFQCJEZKZIPC-YSHWXYEMSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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